[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways, with downstream effects that depend on the specific pathways and targets involved.
Pharmacokinetics
Similar compounds have been found to exhibit favorable preclinical characteristics, including oral bioavailability and blood-brain barrier penetration . These properties would likely impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For example, the fungicide pyraclostrobin, which has a similar structure, is stable in aqueous solution in the dark at pH 4, 5, and 7 . This suggests that environmental factors such as pH and light exposure may also influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanol: This compound has a similar structure but lacks the triazole ring.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds contain a triazine ring instead of a triazole ring and have different substitution patterns.
Uniqueness:
Structural Features: The presence of both the chlorophenyl group and the triazole ring in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol provides unique chemical and biological properties that are not observed in similar compounds.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIFLPAMJOAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377187 | |
Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133902-66-6 | |
Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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